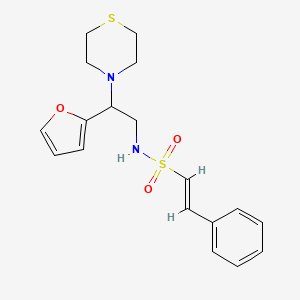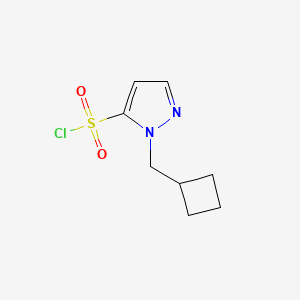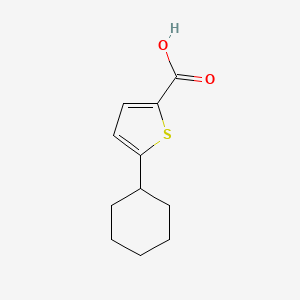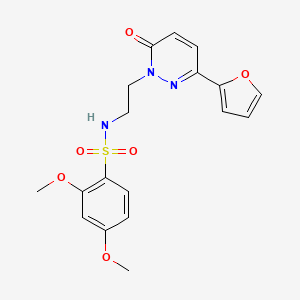
N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a complex organic compound that features both pyridine and imidazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the imidazole moiety: This can be achieved through the cyclization of glyoxal and ammonia, followed by subsequent functionalization to introduce the 2-methyl group.
Synthesis of the chloropyridine derivative: This involves the chlorination of pyridine, which can be done using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The final step involves coupling the chloropyridine derivative with the imidazole derivative using an oxalamide linker.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
科学研究应用
N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The pyridine and imidazole moieties can bind to metal ions or enzymes, thereby modulating their activity. This compound can also interact with DNA or proteins, affecting their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
- N1-(5-bromopyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
- N1-(5-fluoropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
- N1-(5-iodopyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
Uniqueness
N1-(5-chloropyridin-2-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from its bromine, fluorine, and iodine analogs, which may have different electronic and steric effects .
属性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-9-15-4-6-19(9)7-5-16-12(20)13(21)18-11-3-2-10(14)8-17-11/h2-4,6,8H,5,7H2,1H3,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFUODUHQGJIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2453865.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)

![1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2453870.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea](/img/structure/B2453871.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2453872.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2453874.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)


![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)
